molecular formula C18H19N5O2S B475858 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 577963-16-7

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B475858
CAS No.: 577963-16-7
M. Wt: 369.4g/mol
InChI Key: IXLBJYCIQYSMKF-UHFFFAOYSA-N
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Description

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole . It has been synthesized and evaluated as an antimicrobial agent . The compound has shown promising activities and is considered a potential antimicrobial .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, involves condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .


Chemical Reactions Analysis

The 1,2,4-triazole derivatives have been subjected to in vitro antibacterial and antifungal screening against four different bacterial and fungal strains . Some of them exhibit promising activities .

Mechanism of Action

Target of Action

The primary targets of the compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide” are currently unknown. The compound contains a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol moiety , which is known to be used in the synthesis of various organic compounds . .

Mode of Action

Compounds containing a 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol moiety have been shown to participate in hydrogen bonding interactions , which could potentially influence their interaction with biological targets.

Pharmacokinetics

The compound’s solubility might be low in water but it could dissolve in organic solvents such as ether, ethanol, and dichloromethane . This could potentially affect its bioavailability.

Future Directions

The development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents . The 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent antimicrobial molecules .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-8-9-15(25-2)14(10-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLBJYCIQYSMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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